molecular formula C19H31NO3 B1673344 Homodihydrocapsaicin CAS No. 20279-06-5

Homodihydrocapsaicin

Cat. No.: B1673344
CAS No.: 20279-06-5
M. Wt: 321.5 g/mol
InChI Key: AKDLSISGGARWFP-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for Homodihydrocapsaicin I are not widely documented, it is typically isolated from chili pepper fruits.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions: Homodihydrocapsaicin I can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions may vary, but typical reactions involve organic chemistry principles.

      Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: Homodihydrocapsaicin I likely interacts with cellular receptors involved in pain perception and thermoregulation.

      Pathways: It may activate or modulate signaling pathways related to heat sensation and inflammation.

  • Comparison with Similar Compounds

      Similar Compounds: Other capsaicinoids, such as capsaicin, dihydrocapsaicin, and nordihydrocapsaicin, share structural similarities.

      Uniqueness: Homodihydrocapsaicin I’s distinct properties set it apart from these related compounds.

    Remember that while this information provides a solid foundation, further research and scientific studies are essential for a deeper understanding of this compound I’s properties and applications

    Properties

    IUPAC Name

    N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldecanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H31NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AKDLSISGGARWFP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H31NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30174127
    Record name Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30174127
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    321.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Homodihydrocapsaicin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0036330
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    20279-06-5
    Record name Homodihydrocapsaicin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20279-06-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Homodihydrocapsaicin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279065
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Decanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30174127
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name HOMODIHYDROCAPSAICIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE35S0T20Z
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name Homodihydrocapsaicin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0036330
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    70 - 71 °C
    Record name Homodihydrocapsaicin
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0036330
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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